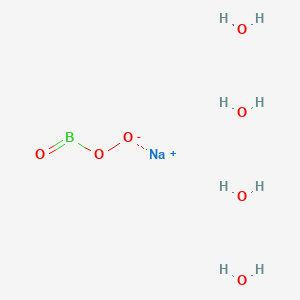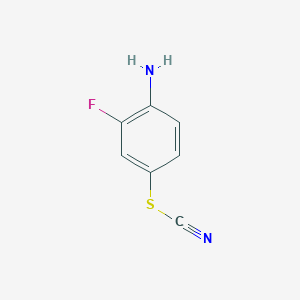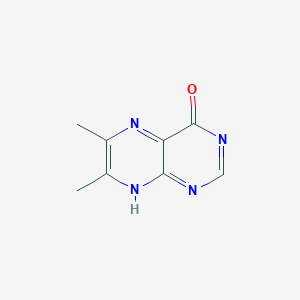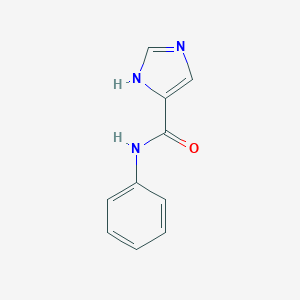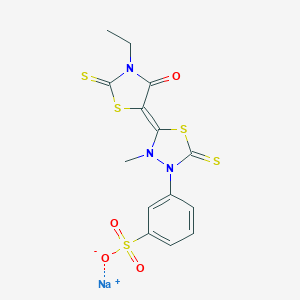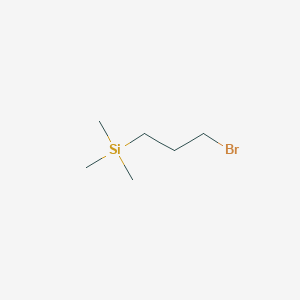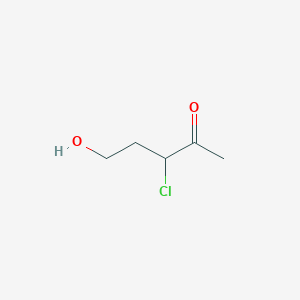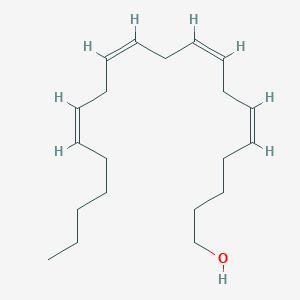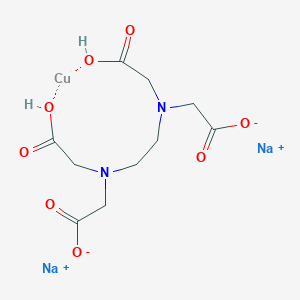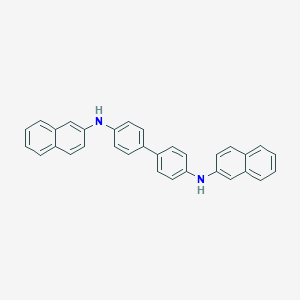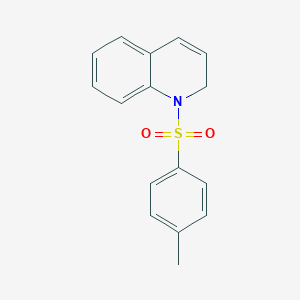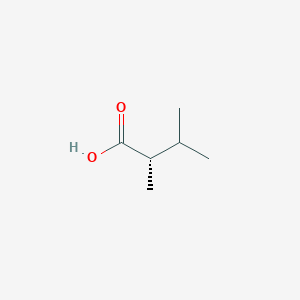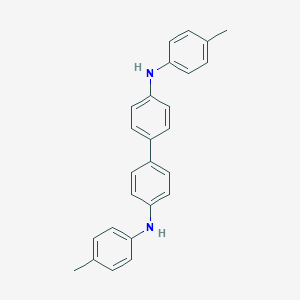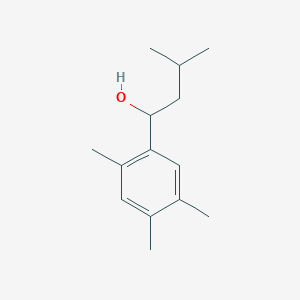
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is commonly referred to as Iso-E-Super and is widely used in the fragrance industry. Iso-E-Super has a unique scent that is described as woody, amber, and musky. This compound has gained a lot of attention due to its potential applications in scientific research.
Mecanismo De Acción
Iso-E-Super binds to the olfactory receptors located in the nasal cavity. The binding of Iso-E-Super to the olfactory receptors triggers a series of biochemical reactions that ultimately lead to the perception of the scent. The exact mechanism of action of Iso-E-Super is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Iso-E-Super has been shown to have a significant impact on the biochemical and physiological processes in the body. Studies have shown that exposure to Iso-E-Super can alter the expression of genes involved in the immune response and inflammation. Iso-E-Super has also been shown to have an impact on the cardiovascular system, with some studies indicating that it may have a protective effect against heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iso-E-Super has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique scent that can be easily detected, making it an ideal compound for studying olfactory receptors. However, there are limitations to the use of Iso-E-Super in lab experiments. It is a synthetic compound that may not accurately represent the natural odorants found in the environment. Additionally, the exact mechanism of action of Iso-E-Super is still not fully understood, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of Iso-E-Super. One potential area of research is the development of new fragrances based on the structure of Iso-E-Super. Researchers may also investigate the potential therapeutic applications of Iso-E-Super in the treatment of various diseases. Additionally, there is a need for further research to understand the mechanism of action of Iso-E-Super and its impact on the biochemical and physiological processes in the body.
In conclusion, Iso-E-Super is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. It is widely used as a reference compound in the study of olfactory receptors and has been shown to have an impact on the biochemical and physiological processes in the body. While there are limitations to the use of Iso-E-Super in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of Iso-E-Super involves the reaction of 2,4,5-trimethylphenol with isobutyraldehyde in the presence of a catalyst. The process is carried out under controlled conditions to ensure a high yield of the desired product. The final product is purified using various techniques such as distillation, crystallization, and chromatography.
Aplicaciones Científicas De Investigación
Iso-E-Super has found its application in various fields of scientific research. It is widely used as a reference compound in the study of olfactory receptors. Researchers use this compound to understand the mechanism of olfactory perception and to develop new fragrances. Iso-E-Super is also used as a model compound to study the binding of odorants to olfactory receptors.
Propiedades
Número CAS |
10425-87-3 |
|---|---|
Nombre del producto |
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3-methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-14(15)13-8-11(4)10(3)7-12(13)5/h7-9,14-15H,6H2,1-5H3 |
Clave InChI |
YROFLNGALVMWIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
SMILES canónico |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
Sinónimos |
α-Isobutyl-2,4,5-trimethylbenzyl alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



